molecular formula C7H4ClF4N B14859620 2-(Chloromethyl)-4-fluoro-6-(trifluoromethyl)pyridine

2-(Chloromethyl)-4-fluoro-6-(trifluoromethyl)pyridine

Cat. No.: B14859620
M. Wt: 213.56 g/mol
InChI Key: DFAPPXDKECTXAS-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-fluoro-6-(trifluoromethyl)pyridine is a synthetic organic compound characterized by the presence of a pyridine ring substituted with chloromethyl, fluoro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-fluoro-6-(trifluoromethyl)pyridine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the chlorine/fluorine exchange using trichloromethylpyridine. Another approach involves the construction of the pyridine ring from a trifluoromethyl-containing building block. Additionally, direct introduction of the trifluoromethyl group using a trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines, is also employed .

Industrial Production Methods

Industrial production of this compound often involves vapor-phase chlorination/fluorination at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride. This method allows for the efficient production of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine, which can be further processed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-fluoro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions. Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

2-(Chloromethyl)-4-fluoro-6-(trifluoromethyl)pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-fluoro-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. The chloromethyl and fluoro groups further contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-4-fluoro-6-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both chloromethyl and fluoro groups, along with the trifluoromethyl group, makes it a versatile compound for various synthetic applications and enhances its potential biological activities.

Properties

Molecular Formula

C7H4ClF4N

Molecular Weight

213.56 g/mol

IUPAC Name

2-(chloromethyl)-4-fluoro-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4ClF4N/c8-3-5-1-4(9)2-6(13-5)7(10,11)12/h1-2H,3H2

InChI Key

DFAPPXDKECTXAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCl)C(F)(F)F)F

Origin of Product

United States

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